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Compound of Interest

Compound Name:
(Cyanomethyl)trimethylammonium

iodide

CAS No.: 82272-28-4

Cat. No.: B1610664 Get Quote

(Cyanomethyl)trimethylammonium iodide, registered under CAS number 82272-28-4, is a

specialized quaternary ammonium compound featuring a nitrile functional group.[1] While not a

household name, this reagent has carved out a significant niche in advanced organic synthesis

and pharmaceutical development. Its structure, which combines a positively charged

quaternary amine with a reactive cyanomethyl group and an iodide counter-ion, imparts unique

properties that make it a valuable tool for synthetic chemists.[2] This guide, designed for the

practicing scientist, will delve into the core technical aspects of this compound, moving beyond

simple data to explain the causality behind its synthesis and application, thereby providing a

framework for its effective use in a laboratory setting. We will explore its synthesis, key

applications with detailed protocols, and essential safety considerations, grounded in

authoritative references.

Physicochemical and Structural Characteristics
A thorough understanding of a reagent's physical and chemical properties is fundamental to its

successful application. (Cyanomethyl)trimethylammonium iodide is typically supplied as a

stable, white to beige powder.[2] Its salt-like nature makes it soluble in polar solvents, a

characteristic that is often exploited in its role as a phase-transfer catalyst.[2]
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Property Value Source(s)

CAS Number 82272-28-4 [2]

Molecular Formula
C₅H₁₁IN₂ (or [(CH₃)₃NCH₂CN]⁺

I⁻)
[2]

Molecular Weight 226.06 g/mol [2]

Appearance White to beige powder [2]

Melting Point 212-216 °C [2]

Purity ≥95% to 97% [2]

Synonyms

(N-Iodo-N,N,N-

trimethylamino)acetonitrile, 1-

Cyano-N,N,N-trimethyl-

methanaminium iodide

[2]

SMILES String [I-].C(C)CC#N

InChI Key
DLUXOICIYRXRNK-

UHFFFAOYSA-M

Synthesis Protocol: The Quaternization Pathway
The synthesis of (Cyanomethyl)trimethylammonium iodide is a classic example of a

Menshutkin reaction, specifically, the quaternization of a tertiary amine. This Sₙ2 reaction

involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of

trimethylamine onto the electrophilic carbon of a haloacetonitrile. The use of iodoacetonitrile is

most direct, while chloroacetonitrile can also be used, often with a subsequent halide exchange

step (Finkelstein reaction) if the iodide salt is specifically required.

Causality in Experimental Design:
The choice of solvent is critical; polar aprotic solvents like acetonitrile or acetone are preferred

as they can solvate the charged transition state, accelerating the Sₙ2 reaction, without

interfering with the nucleophile. The reaction is often performed at a moderately elevated

temperature to increase the reaction rate, but excessive heat is avoided to prevent potential
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side reactions or decomposition. The final product, being a salt, typically has low solubility in

the reaction solvent and precipitates upon formation, which provides a simple and efficient

method for purification.

Step-by-Step Synthesis Methodology
Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic

stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel. The

entire apparatus must be oven- or flame-dried to ensure anhydrous conditions.

Reagent Preparation: Dissolve chloroacetonitrile (7.55 g, 0.1 mol) in 100 mL of anhydrous

acetonitrile and add it to the reaction flask. In a separate flask, prepare a solution of

trimethylamine. Note: Trimethylamine is a gas at room temperature (b.p. 3.5°C) and is best

handled as a solution or by bubbling the gas directly into the solvent at a low temperature.[3]

Alternatively, a 33 wt. % solution in ethanol can be used.

Reaction Execution: Cool the chloroacetonitrile solution to 0-5°C using an ice bath. Slowly

add a solution containing trimethylamine (5.91 g, 0.1 mol) via the dropping funnel over 30

minutes with vigorous stirring. The rate of addition is controlled to manage the exothermicity

of the reaction.

Formation of Chloride Salt: After the addition is complete, remove the ice bath and allow the

mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 82°C

for acetonitrile) and maintain for 4-6 hours. The formation of a white precipitate,

(Cyanomethyl)trimethylammonium chloride, should be observed.

Halide Exchange (Finkelstein Reaction): After cooling the mixture back to room temperature,

add a solution of sodium iodide (16.5 g, 0.11 mol, a slight excess) dissolved in a minimal

amount of warm, anhydrous acetone.

Product Formation & Isolation: Stir the resulting suspension at room temperature for 12-18

hours. During this time, the less soluble sodium chloride will precipitate, while the desired

(Cyanomethyl)trimethylammonium iodide remains in solution or may also precipitate

depending on concentration.

Purification: Filter the reaction mixture to remove the precipitated sodium chloride. Reduce

the volume of the filtrate under reduced pressure to induce crystallization of the product. The
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resulting solid is collected by vacuum filtration, washed with a small amount of cold diethyl

ether to remove any non-polar impurities, and dried in a vacuum oven at 40-50°C.

Characterization: Confirm the identity and purity of the product using standard analytical

techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis.
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Caption: Workflow for the synthesis of (Cyanomethyl)trimethylammonium iodide.

Applications in Research and Drug Development
The utility of (Cyanomethyl)trimethylammonium iodide stems from its dual chemical nature.

It serves as an effective phase-transfer catalyst, shuttling anions between aqueous and organic

phases to accelerate reactions.[2] However, its most specialized role is as a reactant in carbon-

carbon bond-forming reactions, particularly in Vicarious Nucleophilic Substitution (VNS).

Application Focus: Vicarious Nucleophilic Substitution
(VNS)
VNS is a powerful reaction for the formal nucleophilic substitution of hydrogen in electron-

deficient aromatic and heteroaromatic rings. In this context,

(Cyanomethyl)trimethylammonium iodide serves as a precursor to the cyanomethyl

carbanion (⁻CH₂CN), a potent nucleophile.

The reaction is initiated by a strong base (e.g., potassium tert-butoxide), which deprotonates

the α-carbon of the cyanomethyl group, forming the carbanion. This carbanion then attacks the

electron-deficient aromatic ring (e.g., nitrobenzene) at a position ortho or para to the electron-

withdrawing group. The key to the VNS mechanism is the "vicarious" leaving group—in this

case, the trimethylammonium group is not the leaving group itself. Instead, after the initial

addition, a subsequent β-elimination of a proton and the leaving group from the intermediate

(σ-adduct) re-aromatizes the ring, resulting in the net substitution of a hydrogen atom with the

cyanomethyl group. This method avoids the need for pre-functionalized aromatic rings (e.g.,

halogens) typically required for traditional SₙAr reactions.

Experimental Protocol: VNS Cyanomethylation of
Nitrobenzene

Inert Atmosphere: Set up an oven-dried, three-necked flask with a stirrer, thermometer, and

nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
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Solvent and Base: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask and cool it

to -40°C using a dry ice/acetone bath. Add potassium tert-butoxide (1.35 g, 12 mmol) to the

cold solvent with stirring.

Reagent Addition: In a separate flask, dissolve (Cyanomethyl)trimethylammonium iodide
(2.26 g, 10 mmol) and nitrobenzene (1.23 g, 10 mmol) in 20 mL of anhydrous DMF.

Reaction Execution: Add the reagent solution dropwise to the cold base suspension over 20

minutes, ensuring the internal temperature does not rise above -35°C. The solution will

typically develop a deep color.

Monitoring: Stir the reaction mixture at -40°C for 2 hours. The progress can be monitored by

thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

Quenching: After the reaction is complete, carefully quench the mixture by adding 50 mL of a

saturated aqueous ammonium chloride solution while the temperature is still low.

Workup and Extraction: Allow the mixture to warm to room temperature. Transfer it to a

separatory funnel and add 100 mL of ethyl acetate. Wash the organic layer sequentially with

water (2 x 50 mL) and brine (1 x 50 mL).

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the

solvent under reduced pressure. The crude product is then purified by column

chromatography on silica gel to yield the cyanomethylated nitrobenzene products (ortho and

para isomers).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1610664?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nitrobenzene +
(Cyanomethyl)trimethylammonium iodide

Carbanion Formation &
Nucleophilic Addition

Strong Base (t-BuOK)
Anhydrous DMF, -40°C

σ-Adduct Intermediate

β-Elimination &
Re-aromatization

Cyanomethylated Nitrobenzene
(o- and p- isomers)

Aqueous Quench
(NH₄Cl)

Click to download full resolution via product page

Caption: Generalized workflow for a VNS cyanomethylation reaction.
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Analytical Methods and Characterization
Confirming the identity, purity, and concentration of (Cyanomethyl)trimethylammonium
iodide is crucial for reproducible research. Standard analytical techniques for organic

compounds are employed for its characterization. For quantitative analysis, particularly in

biological or environmental samples, methods focusing on the iodide component, such as ion

chromatography or inductively coupled plasma atomic emission spectrometry (ICP-AES), can

be adapted.[4][5]

Safety, Handling, and Storage
As a reactive chemical, (Cyanomethyl)trimethylammonium iodide requires careful handling.

It is classified as acutely toxic if swallowed and causes skin and serious eye irritation. It may

also cause respiratory irritation.[6] Adherence to strict safety protocols is mandatory.
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Hazard Category GHS Information Source(s)

Pictograms GHS06 (Skull and crossbones)

Signal Word Danger

Hazard Statements

H301: Toxic if swallowed.H315:

Causes skin irritation.H319:

Causes serious eye

irritation.H335: May cause

respiratory irritation.

Precautionary Statements

P261: Avoid breathing

dust.P280: Wear protective

gloves/eye

protection.P301+P310: IF

SWALLOWED: Immediately

call a POISON

CENTER.P305+P351+P338:

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Personal Protective Equipment

(PPE)

Chemical safety goggles or

face shield, protective gloves

(e.g., nitrile), lab coat, P2

respirator cartridges for dusts.

Storage

Store in a cool, dry, well-

ventilated area in a tightly

closed container. It is

hygroscopic and may be light-

sensitive. Store locked up.

[6][7]

First Aid Eyes: Rinse immediately with

plenty of water for at least 15

minutes. Skin: Wash off

immediately with soap and

plenty of water. Inhalation:

[6][7]
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Move to fresh air. Ingestion:

Clean mouth with water and

seek immediate medical

attention.

Conclusion
(Cyanomethyl)trimethylammonium iodide is a potent and versatile reagent whose value is

most apparent in specialized applications like Vicarious Nucleophilic Substitution. Its utility as a

phase-transfer catalyst and a building block in pharmaceutical and materials science further

underscores its importance.[2] By understanding the principles behind its synthesis and the

mechanistic rationale for its application, researchers can confidently and safely leverage this

compound to advance their synthetic chemistry and drug development programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 12 Tech Support

https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAAA12811&PLANT=d__ALF
https://www.tcichemicals.com/BE/en/sds/P0246_EU_6N.pdf
https://www.benchchem.com/product/b1610664#cyanomethyl-trimethylammonium-iodide-cas-number-82272-28-4
https://www.benchchem.com/product/b1610664#cyanomethyl-trimethylammonium-iodide-cas-number-82272-28-4
https://www.benchchem.com/product/b1610664#cyanomethyl-trimethylammonium-iodide-cas-number-82272-28-4
https://www.benchchem.com/product/b1610664#cyanomethyl-trimethylammonium-iodide-cas-number-82272-28-4
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1610664?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

